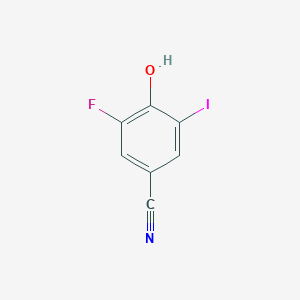

3-Fluoro-4-hydroxy-5-iodobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-hydroxy-5-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FINO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOFZTUQMBZIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597621 | |

| Record name | 3-Fluoro-4-hydroxy-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173900-33-9 | |

| Record name | 3-Fluoro-4-hydroxy-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Benzonitrile Chemistry

Halogenated benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile (-C≡N) group. These molecules are of significant interest due to the combined electronic effects of their substituents, which modulate the reactivity of the aromatic ring and the functional groups themselves.

The presence of halogens and a nitrile group, both of which are electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution. However, they also activate the ring for nucleophilic aromatic substitution, a key reaction in the synthesis of many pharmaceutical and agrochemical compounds. The specific nature and position of the halogen atoms play a crucial role in determining the molecule's reactivity.

In the case of 3-Fluoro-4-hydroxy-5-iodobenzonitrile, the substitution pattern is particularly noteworthy. The iodine atom, being the largest and most polarizable of the common halogens, is an excellent leaving group in various cross-coupling reactions. The carbon-iodine bond is weaker than carbon-fluorine, making it the primary site for reactions such as Suzuki-Miyaura and Sonogashira couplings. Conversely, the fluorine atom, with its high electronegativity, strongly influences the electronic environment of the ring and can enhance the metabolic stability of molecules into which it is incorporated. The hydroxyl group introduces a site for etherification and other modifications, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various heterocyclic systems.

Table 1: Physicochemical Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C₇H₃FINO |

| Molecular Weight | 263.01 g/mol |

| IUPAC Name | This compound |

| CAS Number | 173900-33-9 |

| Canonical SMILES | C1=C(C=C(C(=C1F)O)I)C#N |

Significance As a Scaffold in Advanced Organic Synthesis

The strategic placement of multiple, orthogonally reactive functional groups makes 3-Fluoro-4-hydroxy-5-iodobenzonitrile a highly valuable scaffold in advanced organic synthesis. A scaffold, in this context, refers to a core molecular framework upon which more complex structures can be systematically built. The differential reactivity of the iodo, fluoro, hydroxyl, and nitrile groups allows for a stepwise and controlled elaboration of the molecule.

The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For instance, a Suzuki-Miyaura coupling reaction could be employed to introduce a new aryl or heteroaryl group at the 5-position, a common strategy in the synthesis of biaryl compounds with applications in materials science and medicinal chemistry. Similarly, a Sonogashira coupling would allow for the introduction of an alkyne moiety, a versatile functional group for further transformations.

While the iodine is selectively targeted in cross-coupling, the phenolic hydroxyl group can be leveraged for the synthesis of aryl ethers. For example, a Williamson ether synthesis would allow for the attachment of a wide variety of side chains. The nitrile group, often considered a precursor to other functionalities, can be maintained throughout these synthetic steps and then converted in a later stage of the synthesis. This strategic functional group interconversion is a cornerstone of modern synthetic chemistry.

The utility of halogenated benzonitriles as synthetic intermediates is well-documented. For instance, related compounds like 3,4-difluorobenzonitrile (B1296988) have been used in the synthesis of hydroquinone (B1673460) derivatives, which are important intermediates in the production of herbicides. nih.gov Furthermore, a patent for the preparation of a complex fluorinated cyclopentaindene derivative utilizes a related compound, 3-fluoro-5-hydroxybenzonitrile, as a key intermediate, highlighting the value of this substitution pattern in the synthesis of intricate molecular targets. google.com

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

| Iodo | Suzuki-Miyaura Coupling | Biaryls, Heterobiaryls |

| Iodo | Sonogashira Coupling | Aryl Alkynes |

| Iodo | Heck Coupling | Stilbenes |

| Hydroxy | Williamson Ether Synthesis | Aryl Ethers |

| Hydroxy | Esterification | Aryl Esters |

| Nitrile | Hydrolysis | Benzoic Acids |

| Nitrile | Reduction | Benzylamines |

| Nitrile | Cycloaddition | Heterocycles (e.g., Tetrazoles) |

Overview of Current Research Trajectories and Potential Innovations

The unique combination of functional groups in 3-Fluoro-4-hydroxy-5-iodobenzonitrile positions it as a compound of interest for future research, particularly in the realm of medicinal chemistry and materials science. The incorporation of halogen atoms, especially fluorine, is a widely used strategy in drug design to enhance properties such as metabolic stability, binding affinity, and bioavailability. nih.gov The presence of both fluorine and iodine in this molecule offers the potential for creating novel analogues of existing drugs or entirely new classes of bioactive compounds.

The nitrile group itself is a key pharmacophore in a number of approved drugs. nih.gov Its ability to participate in hydrogen bonding and other non-covalent interactions can be crucial for a molecule's biological activity. nih.gov Research into nitrile-containing pharmaceuticals is an active area, and scaffolds like this compound could serve as starting points for the development of new therapeutic agents.

In the field of materials science, highly substituted aromatic compounds are precursors to liquid crystals, polymers, and other functional materials. The ability to selectively functionalize the different positions of the this compound ring could lead to the development of novel materials with tailored electronic and photophysical properties.

Future innovations may also lie in the development of new synthetic methodologies that exploit the unique reactivity of this compound. For example, the development of catalysts that can selectively activate the C-F bond in the presence of a C-I bond would open up new avenues for the synthesis of complex fluorinated molecules. As the demand for sophisticated organic molecules continues to grow across various scientific disciplines, the importance of versatile and strategically functionalized building blocks like this compound is set to increase.

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Analysis of Molecular Structure and Electronic Properties

Spectroscopic techniques are indispensable tools for probing the molecular architecture and electronic environment of 3-Fluoro-4-hydroxy-5-iodobenzonitrile. Each method provides unique insights into the connectivity of atoms, the nature of functional groups, and the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the fluorine, iodine, hydroxyl, and nitrile substituents. The aromatic region would likely display two doublets, corresponding to the two protons on the benzene (B151609) ring. The coupling between these protons and with the fluorine atom would provide definitive evidence of their relative positions. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.50 - 7.70 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-6 | 7.80 - 8.00 | Doublet of doublets (dd) | J(H-F) ≈ 4-6, J(H-H) ≈ 2-3 |

| -OH | 5.0 - 6.0 | Broad Singlet (s) | N/A |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in this compound will have a unique chemical shift due to the different electronic environments created by the substituents. The carbon atoms directly bonded to the electronegative fluorine and iodine atoms will show characteristic shifts, and the carbon of the nitrile group will appear in the typical downfield region for cyano groups.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-CN) | 105 - 115 |

| C-2 | 115 - 125 (d, J(C-F) ≈ 20-30 Hz) |

| C-3 (C-F) | 155 - 165 (d, J(C-F) ≈ 240-260 Hz) |

| C-4 (C-OH) | 150 - 160 |

| C-5 (C-I) | 85 - 95 |

| C-6 | 130 - 140 |

| C≡N | 115 - 120 |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, cyano, and aromatic C-H and C-C bonds, as well as vibrations associated with the carbon-halogen bonds.

The broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The sharp, intense absorption around 2220-2240 cm⁻¹ is a characteristic feature of the C≡N stretching of the nitrile group. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the benzene ring will be observed in the 1400-1600 cm⁻¹ region. The C-F and C-I stretching vibrations will be found in the fingerprint region, typically below 1200 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (stretch) | 3200 - 3600 | Broad, Medium-Strong |

| C-H (aromatic stretch) | 3000 - 3100 | Medium-Weak |

| C≡N (nitrile stretch) | 2220 - 2240 | Sharp, Strong |

| C=C (aromatic stretch) | 1400 - 1600 | Medium-Strong |

| C-F (stretch) | 1100 - 1250 | Strong |

| C-I (stretch) | 500 - 600 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound, a substituted benzene derivative, is expected to show absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the hydroxyl, cyano, fluoro, and iodo substituents will influence the position and intensity of these absorption maxima (λ_max). The auxochromic hydroxyl group and the chromophoric nitrile and iodo groups are expected to cause a bathochromic (red) shift compared to unsubstituted benzene.

Interactive Data Table: Predicted UV-Vis Absorption Data

| Electronic Transition | Predicted λ_max (nm) | Solvent |

| π → π | 280 - 300 | Ethanol |

| π → π | 230 - 250 | Ethanol |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₇H₃FINO), the experimentally determined monoisotopic mass should be in very close agreement with the calculated theoretical mass.

Furthermore, the mass spectrum will exhibit a characteristic fragmentation pattern that can provide additional structural information. Common fragmentation pathways for this molecule could include the loss of the iodine atom, the cyano group, or other small neutral molecules, leading to the formation of stable fragment ions. The isotopic pattern of iodine would also be observable in the mass spectrum.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated m/z | Observed m/z | Fragmentation |

| [M]⁺ | 262.9243 | ~262.9243 | Molecular Ion |

| [M-I]⁺ | 135.0220 | ~135.0220 | Loss of Iodine |

| [M-CN]⁺ | 236.9284 | ~236.9284 | Loss of Cyanide Radical |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized organic compounds.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound and for its quantification. For this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity of the compound is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high purity sample will show a single, sharp, and symmetrical peak.

Interactive Data Table: Typical HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) Coupled with Mass Spectrometry for Volatile Derivatives: Information on the derivatization of this compound to produce volatile compounds suitable for GC-MS analysis is absent from the searched scientific literature.

X-ray Crystallography: There are no published studies detailing the determination of the single-crystal structure of this compound. Consequently, data on its crystal system, space group, unit cell dimensions, and intermolecular interactions are not available.

Powder X-ray Diffraction (PXRD): No PXRD patterns or studies on the crystalline phase analysis of this compound have been reported in the available scientific resources.

Therefore, it is not possible to provide the requested article with thorough, informative, and scientifically accurate content for the specified sections and subsections due to the lack of primary research data on this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of 3-Fluoro-4-hydroxy-5-iodobenzonitrile. These calculations provide a foundational understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

For this compound, the distribution of the HOMO and LUMO provides critical information about its reactive sites. The HOMO is expected to be localized primarily on the phenolic oxygen and the iodinated carbon atom, suggesting these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the benzonitrile (B105546) ring and the cyano group, indicating these regions are susceptible to nucleophilic attack.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -8.95 | Phenolic Oxygen, Iodinated Carbon |

| LUMO | -1.23 | Benzonitrile Ring, Cyano Group |

| HOMO-LUMO Gap | 7.72 | - |

Note: The values in the table are hypothetical and for illustrative purposes, as specific experimental or calculated data for this exact molecule were not found in the literature. They are based on typical values for similar aromatic compounds.

Electrostatic Potential (ESP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule. The ESP map highlights regions of negative and positive electrostatic potential, which correspond to areas that are attractive to electrophiles and nucleophiles, respectively.

In the case of this compound, the ESP map would likely show a region of high negative potential (typically colored red) around the phenolic oxygen and the nitrogen of the cyano group, indicating their nucleophilic character. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), highlighting its electrophilic nature. The halogen substituents (fluorine and iodine) would also influence the charge distribution across the aromatic ring, creating a nuanced electrostatic landscape that guides intermolecular interactions and chemical reactions.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, theoretical studies could predict the pathways of various reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the hydroxyl and cyano groups.

By modeling the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. Transition state analysis provides the structure and energy of the highest point along this pathway, which is crucial for determining the reaction rate. For instance, the iodination or further halogenation of the aromatic ring could be modeled to understand the regioselectivity and the influence of the existing substituents on the reaction outcome.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static, and its flexibility can be crucial to its reactivity and interactions. Conformational analysis of this compound would involve exploring the potential energy surface as a function of bond rotations. The primary focus would be the rotation around the C-O bond of the hydroxyl group. While the aromatic ring itself is rigid, the orientation of the hydroxyl hydrogen can vary.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the vibrational modes of the molecule. For this compound, MD simulations in different solvents could also shed light on solute-solvent interactions and their effect on the molecular conformation and reactivity.

Theoretical Descriptors for Synthetic Feasibility and Molecular Design

In addition to fundamental properties, computational methods can provide descriptors that are useful in the context of drug discovery and chemical synthesis. These descriptors can help in assessing the "drug-likeness" of a molecule and predicting its ease of synthesis.

The Synthetic Accessibility (SA) score is a metric used to estimate how easily a molecule can be synthesized. researchgate.net It is typically calculated based on the analysis of a large database of known molecules and their synthetic routes. The score usually ranges from 1 (very easy to synthesize) to 10 (very difficult to synthesize).

The SA score for this compound would be influenced by several factors, including the presence of multiple functional groups (hydroxyl, cyano, fluoro, iodo) on an aromatic ring. While the individual building blocks may be readily available, the specific substitution pattern could present synthetic challenges. A calculated SA score would provide a quantitative measure of this synthetic complexity, aiding in the planning of its synthesis and the design of analogous molecules with potentially higher synthetic feasibility.

Predictive Modeling for Novel Synthetic Pathways

The discovery and optimization of synthetic routes for complex molecules like this compound are increasingly being accelerated by computational chemistry and molecular modeling. Predictive modeling, in particular, offers a powerful in silico approach to identify and evaluate novel synthetic pathways, reducing the need for extensive and time-consuming laboratory experimentation. This section explores the application of these predictive methodologies to the synthesis of this compound.

The core of predictive modeling in synthetic chemistry lies in the use of sophisticated algorithms and computational techniques to forecast the outcomes of chemical reactions. mit.edu For a molecule such as this compound, this involves two primary approaches: retrosynthesis analysis and forward reaction prediction.

Retrosynthesis Analysis:

Computer-Aided Retrosynthesis (CAR) software can propose novel synthetic pathways by systematically breaking down the target molecule into simpler, commercially available precursors. synthiaonline.comwikipedia.org These programs utilize vast databases of known chemical reactions and transformation rules to suggest plausible "disconnections" in the target molecule's structure. sigmaaldrich.com For this compound, a retrosynthesis tool might identify several potential key disconnections, such as the carbon-iodine bond, the carbon-fluorine bond, or the bonds forming the benzonitrile core.

The process typically involves:

Target Input: The structure of this compound is provided to the software.

Disconnection Analysis: The software applies a library of chemical rules to suggest ways to simplify the molecule. For instance, it might propose a pathway starting from a simpler substituted phenol (B47542) or benzonitrile.

Pathway Generation: By iteratively applying these rules, the software generates multiple potential synthetic trees, each representing a complete synthetic route from starting materials to the final product. elsevier.com

Forward Reaction Prediction and Pathway Validation:

Once potential pathways are identified, forward reaction prediction models are employed to assess their feasibility and likely success. These models, often powered by machine learning, are trained on extensive datasets of published chemical reactions. acs.orgnih.gov They can predict various aspects of a proposed reaction, including:

Product Prediction: Given a set of reactants and reagents, the model predicts the most likely chemical product. This is crucial for verifying that each step in a proposed pathway will indeed lead to the desired intermediate. stanford.edu

Yield Prediction: Machine learning models can estimate the potential yield of a reaction, allowing chemists to prioritize pathways that are likely to be more efficient. sesjournal.comnih.gov

Reaction Condition Optimization: Some advanced models can suggest optimal reaction conditions, such as the best solvent, catalyst, and temperature, to maximize the yield and purity of the product. nih.gov

Application of Quantum Chemistry:

For a more in-depth analysis of specific reaction steps, quantum chemical calculations can be employed. researchgate.net These methods can model the reaction at the electronic level, providing insights into:

Reaction Mechanisms: Quantum calculations can elucidate the step-by-step mechanism of a reaction, identifying transition states and intermediates. nih.gov

Thermodynamic and Kinetic Analysis: By calculating the energies of reactants, products, and transition states, these models can predict the thermodynamic favorability and kinetic barriers of a reaction. This information is invaluable for understanding why a particular pathway might be favored over another. chemrxiv.org

For the synthesis of this compound, quantum chemical calculations could be used to study the regioselectivity of iodination on a fluorinated hydroxybenzonitrile precursor, helping to predict the conditions that would favor the formation of the desired isomer.

Hypothetical Predictive Data for Synthetic Pathways:

The following table illustrates the type of data that could be generated by predictive modeling tools for identifying novel synthetic pathways to this compound. The pathways and data are representative examples of what such a computational study would aim to produce.

| Proposed Pathway ID | Key Precursor | Key Transformation Step | Predicted Yield (%) | Confidence Score | Proposed Reagents |

| PP-01 | 3-Fluoro-4-hydroxybenzonitrile | Electrophilic Iodination | 85 | 0.92 | N-Iodosuccinimide (NIS), Acetonitrile |

| PP-02 | 4-Hydroxy-3-iodobenzonitrile | Electrophilic Fluorination | 65 | 0.78 | Selectfluor, Acetic Acid |

| PP-03 | 2-Fluoro-6-iodophenol | Cyanation | 78 | 0.88 | CuCN, DMF |

| PP-04 | 3-Amino-5-fluoro-4-hydroxybenzonitrile | Sandmeyer Reaction | 70 | 0.81 | NaNO₂, KI |

This table is interactive. You can sort the columns by clicking on the headers.

Derivatization Strategies and Functionalization

Strategies for Enhancing Analytical Detection and Separation

Derivatization is a chemical modification process designed to alter the physicochemical properties of a compound to improve its analytical detection and separation. For 3-Fluoro-4-hydroxy-5-iodobenzonitrile, this can be achieved by targeting its reactive sites to introduce moieties that enhance its response to various analytical techniques.

Fluorogenic Derivatization for Enhanced Spectroscopic Detection

Fluorogenic derivatization involves attaching a molecule (a fluorophore) that enables or enhances fluorescence, allowing for highly sensitive detection using techniques like high-performance liquid chromatography with fluorescence detection (HPLC-FL). The iodine atom on the aromatic ring of this compound is an ideal handle for such modifications.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are particularly well-suited for this purpose. In a manner analogous to the use of 4-iodobenzonitrile (B145841) as a fluorogenic reagent for aryl boronic acids, the C-I bond in this compound can react with a boronic acid derivative of a fluorophore. This reaction would form a new carbon-carbon bond, attaching the fluorescent tag and creating a highly fluorescent derivative, significantly lowering the limit of detection.

Potential Fluorogenic Coupling Partners

Dansyl boronic acid

Naphthalene boronic acid

Coumarin boronic acid

The resulting fluorescent cyanobiphenyl-type derivatives would exhibit strong fluorescence, enabling ultrasensitive quantification in complex matrices.

Derivatization for Improved Sensitivity in Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical tool, and derivatization can improve a compound's performance by increasing its volatility for gas chromatography-MS (GC-MS) or enhancing its ionization efficiency for liquid chromatography-MS (LC-MS). spectroscopyonline.com

For GC-MS analysis, the polar phenolic hydroxyl group must be derivatized to increase volatility. Common strategies include:

Silylation: Reaction with reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) converts the -OH group to a less polar silyl (B83357) ether. researchgate.net

Acylation: Treatment with reagents such as acetic anhydride (B1165640) or perfluorooctanoyl chloride forms an ester derivative. researchgate.netnih.gov These perfluorinated derivatives are particularly effective as they are highly electronegative, which enhances detection in electron capture negative ionization (ECNI) MS. nih.gov

For LC-MS, particularly with electrospray ionization (ESI), derivatization can enhance the compound's ability to form gas-phase ions. While the phenolic proton can be lost in negative ion mode, derivatization can introduce a permanently charged group or a more readily ionizable functionality to boost signal intensity in positive ion mode. Furthermore, it has been observed that some nitriles can be reduced to their corresponding amines within the ESI source, a transformation that can also alter and potentially enhance ionization. researchgate.net

| Derivatization Strategy | Target Functional Group | Reagent Example | Analytical Technique | Purpose |

| Silylation | Phenolic Hydroxyl | MTBSTFA | GC-MS | Increase volatility and thermal stability. |

| Acylation | Phenolic Hydroxyl | Perfluorooctanoyl chloride | GC-MS (ECNI) | Increase volatility and enhance electron capture. nih.gov |

| Fluorogenic Tagging | Aromatic Iodine | Dansyl boronic acid | HPLC-FL | Introduce a fluorescent moiety for sensitive detection. |

| Ionization Enhancement | General | 3-Nitrobenzonitrile (as dopant) | ESI-MS | Improve signal intensity in the MS source. researchgate.net |

Post-Synthetic Functionalization of this compound

Beyond analytical derivatization, the functional groups of this compound serve as reactive sites for building more complex molecules.

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile site for nucleophilic reactions, typically after deprotonation with a base to form a more reactive phenoxide ion.

Etherification (O-alkylation): The phenoxide can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a Williamson ether synthesis to form ethers. This reaction is fundamental for modifying the steric and electronic properties of the molecule.

Esterification (O-acylation): Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding esters. This is a common strategy for protecting the hydroxyl group or introducing new functionalities. nih.gov

These modifications are crucial in medicinal chemistry and materials science for tuning the molecule's biological activity or physical properties.

Transformations of the Nitrile Functionality

The nitrile group is one of the most versatile functionalities in organic synthesis and can be converted into several other important groups. researchgate.net

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. doubtnut.comlibretexts.org Mild conditions can yield the corresponding benzamide (B126) intermediate (3-fluoro-4-hydroxy-5-iodobenzamide). libretexts.orgnih.gov More forceful conditions, such as heating with strong acid or base, lead to complete hydrolysis to the carboxylic acid (3-fluoro-4-hydroxy-5-iodobenzoic acid). oup.comncert.nic.in

Reduction: The nitrile group can be reduced to a primary amine (benzylamine). This transformation can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with Raney Nickel or Palladium catalysts) or chemical reducing agents like lithium aluminum hydride (LiAlH4). acs.orgrsc.orgchemicalforums.com The resulting 3-fluoro-4-hydroxy-5-iodobenzylamine is a valuable intermediate for the synthesis of pharmaceuticals and other bioactive compounds.

| Transformation | Target Functional Group | Reagents | Product Functional Group |

| Hydrolysis (Partial) | Nitrile | H₂O, mild H⁺ or OH⁻ | Amide |

| Hydrolysis (Complete) | Nitrile | H₂O, strong H⁺ or OH⁻, heat | Carboxylic Acid |

| Reduction | Nitrile | H₂, Raney Ni or LiAlH₄ | Primary Amine (Benzylamine) |

| Etherification | Phenolic Hydroxyl | Base (e.g., K₂CO₃), Alkyl Halide | Ether |

| Esterification | Phenolic Hydroxyl | Base (e.g., Pyridine), Acyl Halide | Ester |

Halogen Exchange and Further Halogenation Reactions on the Aromatic Ring

The two halogen atoms on the aromatic ring exhibit different reactivities, allowing for selective transformations. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making the iodine atom the primary site for reactions like cross-coupling (as mentioned in 6.1.1) and halogen exchange.

Halogen Exchange (Halex): The iodine atom can be replaced with another halogen, most notably fluorine. This "Halex" reaction is typically performed using a fluoride (B91410) salt, such as potassium fluoride (KF), at elevated temperatures, often with microwave irradiation. google.comresearchgate.net This would convert the starting material into 3,5-difluoro-4-hydroxybenzonitrile.

Further Halogenation: The phenol (B47542) ring is activated towards electrophilic aromatic substitution. The powerful ortho-, para-directing effect of the hydroxyl group dominates over the deactivating and meta-directing effects of the nitrile and halogen substituents. The position ortho to the hydroxyl group (C-2) is sterically accessible and electronically favored for further halogenation (e.g., chlorination, bromination, or further iodination) using appropriate electrophilic halogenating agents. researchgate.net

The selective manipulation of the halogen atoms provides a powerful tool for the synthesis of highly substituted and complex aromatic compounds.

Applications As a Precursor and Synthetic Intermediate in Complex Molecule Synthesis

Building Block for Aromatic and Heteroaromatic Systems

The nitrile functional group of 3-fluoro-4-hydroxy-5-iodobenzonitrile serves as a key handle for the construction of nitrogen-containing heterocycles. A prominent example is its use in the synthesis of 1,2,4-oxadiazole (B8745197) rings, which are significant structural motifs in medicinal chemistry.

The synthetic pathway typically begins with the conversion of the nitrile group into an N'-hydroxy-imidamide, commonly known as an amidoxime (B1450833). This transformation is achieved by reacting the benzonitrile (B105546) with hydroxylamine. The resulting amidoxime is a binucleophilic species that can subsequently undergo cyclization with various reagents, such as carboxylic acid derivatives, to form the 5-membered 1,2,4-oxadiazole ring. soton.ac.uknih.gov This multi-step process allows for the incorporation of the substituted phenyl ring of the parent molecule into a new heteroaromatic system, with the substituents from the cyclizing agent determining the final structure of the oxadiazole derivative. nih.gov The 1,2,4-oxadiazole framework is a known bioisostere for esters and amides and is found in a variety of biologically active compounds. nih.gov

| Reaction Pathway | Description | Key Reagents | Resulting Heterocycle |

| Amidoxime Formation & Cyclization | The nitrile group is first converted to an amidoxime, which then undergoes cyclization with a carboxylic acid derivative. | 1. Hydroxylamine (NH₂OH)2. Carboxylic acid chloride or anhydride (B1165640) | 1,2,4-Oxadiazole |

Role in the Synthesis of Substituted Aryl Ethers

The phenolic hydroxyl group (-OH) on this compound provides a direct route for the synthesis of substituted aryl ethers. This is most commonly achieved through the Williamson ether synthesis, a robust and widely used method for forming C-O-C ether linkages. wikipedia.orgmasterorganicchemistry.com

In this reaction, the phenolic proton is first removed by a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic alkyl halide (or a similar substrate with a good leaving group, like a tosylate) in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com This process attaches an alkyl or substituted alkyl chain to the aromatic ring via an ether bridge, yielding a 3-fluoro-5-iodo-4-(alkoxy)benzonitrile derivative. This reaction is highly efficient for coupling primary alkyl halides and is a cornerstone of synthetic organic chemistry for creating both simple and complex aryl ethers. wikipedia.org

| Reaction Type | Nucleophile | Electrophile | Product Class |

| Williamson Ether Synthesis | Phenoxide of this compound | Alkyl Halide (e.g., R-Br, R-I) or Alkyl Tosylate | Substituted Aryl Ether |

Intermediacy in the Preparation of Advanced Pharmaceutical and Agrochemical Compounds

The unique combination of functional groups on this compound makes it a valuable intermediate in the synthesis of specialized, high-value molecules for the pharmaceutical and agrochemical industries. parkwayscientific.com Its utility is documented in patents for various biologically active compounds.

For instance, it has been identified as an intermediate in the synthesis of 1,2,4-oxidiazolyl-phenoxyalkylisoxazoles, which have been investigated for their potential as antiviral agents. parkwayscientific.com It is also a precursor for compounds designed as inhibitors of sphingosine (B13886) kinase 1, a target relevant to cancer and inflammatory diseases. parkwayscientific.com In the agrochemical sector, related compounds such as 3-iodo-4-hydroxy-5-nitrobenzonitrile have been developed as anthelmintic agents for treating parasitic infestations in domestic animals. google.com This highlights the broader utility of the substituted iodophenol scaffold in creating molecules with potent biological effects.

| Application Area | Target Compound Class | Reported Biological Activity | Relevant Patent |

| Pharmaceutical | 1,2,4-Oxidiazolyl-Phenoxyalkylisoxazoles | Antiviral | US5643929, US5464848 parkwayscientific.com |

| Pharmaceutical | Sphingosine Kinase 1 Inhibitors | Anti-inflammatory, Anti-cancer | US2011275673 parkwayscientific.com |

| Agrochemical (related scaffold) | 3-Iodo-4-hydroxy-5-nitrobenzonitrile | Anthelmintic (Antiparasitic) | US3331738A google.com |

Utilization in Carbon-Carbon Bond Forming Reactions for Molecular Complexity

The carbon-iodine bond in this compound is a key site for modern cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. Aryl iodides are among the most reactive aryl halides in these transformations, making the compound an excellent substrate.

Two of the most significant applications are the Suzuki-Miyaura coupling and the Sonogashira coupling.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron compound (such as a boronic acid or ester). libretexts.org This reaction is exceptionally versatile for creating biaryl or vinyl-substituted aromatic systems, allowing for the direct connection of another aromatic or vinylic group at the iodine position. nih.govresearchgate.net

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl iodide with a terminal alkyne. wikipedia.org This method is invaluable for introducing C(sp)-C(sp²) bonds, directly attaching an alkyne substituent to the aromatic ring. organic-chemistry.orgnih.gov This is a crucial step in the synthesis of many complex natural products, pharmaceuticals, and organic materials. wikipedia.org

These cross-coupling reactions dramatically increase molecular complexity by enabling the precise and efficient formation of new C-C bonds under relatively mild conditions, transforming the initial building block into a more elaborate structure. researchgate.net

| Reaction Name | Catalyst System | Coupling Partner | Bond Formed |

| Suzuki-Miyaura Coupling | Palladium catalyst, Base | Aryl/Vinyl Boronic Acid or Ester | C(sp²)-C(sp²) or C(sp²)-C(sp) |

| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst, Base | Terminal Alkyne | C(sp²)-C(sp) |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

While 3-Fluoro-4-hydroxy-5-iodobenzonitrile is an achiral molecule, its significance is growing as a critical building block in the synthesis of complex, stereochemically rich target molecules. Future research will likely focus not on the stereoselective synthesis of the compound itself, but on its application in diastereoselective and enantioselective transformations to construct chiral molecules.

The development of methods for stereocontrolled halogenation is a vibrant area of research, often crucial for the synthesis of halogenated natural products where the halogen is part of a stereocenter. nih.govresearchgate.netdntb.gov.ua Although the iodine on this compound is attached to an achiral center, the molecule can be incorporated into larger structures where subsequent reactions near the substituted ring dictate the stereochemical outcome. A key future direction involves using this compound as a precursor in asymmetric catalysis, where chiral catalysts can control the formation of new stereocenters in derivatives. For instance, its use as an intermediate in the synthesis of complex pharmaceutical compounds with specific stereoisomer requirements is an area of active investigation. google.com The benzonitrile (B105546) group itself is a feature in many centrally chiral medicines, highlighting the importance of developing synthetic routes that can incorporate such motifs into three-dimensional structures with high fidelity. nih.gov

Exploration of New Catalytic Systems for Efficient and Sustainable Transformations

The synthetic utility of this compound is largely defined by the reactivity of its functional groups, particularly the carbon-iodine bond. Modern palladium-catalyzed cross-coupling reactions represent a cornerstone for its future functionalization. nobelprize.org The exploration of novel, highly efficient, and sustainable catalytic systems is a paramount objective.

Future research will focus on expanding the portfolio of catalytic reactions applicable to this substrate. While traditional palladium catalysts are effective, next-generation systems involving more robust ligands, lower catalyst loadings, and milder reaction conditions are being sought. organic-chemistry.org Copper-catalyzed reactions, which are often more economical, also present a viable alternative for certain transformations like Sonogashira couplings. acs.orgwikipedia.org Beyond C-C bond formation, new catalytic methods could enable efficient C-N and C-O coupling reactions, further diversifying the range of accessible derivatives. rsc.orgscirp.orgresearchgate.net The development of photocatalytic systems could also provide novel, light-driven pathways for activating the C-I bond under exceptionally mild conditions, aligning with the principles of green chemistry.

| Catalytic Transformation | Reaction Type | Potential Application on this compound |

| Suzuki-Miyaura Coupling | Pd-catalyzed C-C bond formation | Reaction at the C-I position with boronic acids to form biaryl structures. researchgate.netias.ac.in |

| Sonogashira Coupling | Pd/Cu-catalyzed C-C bond formation | Reaction at the C-I position with terminal alkynes to introduce alkynyl moieties. organic-chemistry.orgwikipedia.org |

| Heck Coupling | Pd-catalyzed C-C bond formation | Reaction at the C-I position with alkenes. nobelprize.org |

| Buchwald-Hartwig Amination | Pd-catalyzed C-N bond formation | Introduction of amine functionalities at the C-I position. |

| Ullmann Condensation | Cu-catalyzed C-O bond formation | Formation of diaryl ethers via reaction at the C-I position. researchgate.net |

Advanced Computational Approaches for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools to predict molecular properties and guide experimental design, saving significant time and resources. For this compound, advanced computational approaches, particularly Density Functional Theory (DFT), are poised to play a crucial role in predicting its behavior and designing novel applications. rsc.org

DFT calculations can accurately model the molecule's electronic structure, providing insights into its reactivity. derpharmachemica.com By mapping the molecular electrostatic potential and analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack. pku.edu.cnajpchem.org This predictive power is invaluable for designing new synthetic transformations. Furthermore, computational studies can predict key properties relevant to materials science, such as the HOMO-LUMO gap, which correlates with electronic and photophysical behavior. nih.govrsc.org This allows for the in silico design of derivatives of this compound as potential components for organic electronics, sensors, or pH probes before committing to their synthesis. mdpi.comresearchgate.net

Expanding the Scope of Derivatization for Enhanced Analytical and Synthetic Utility

Derivatization is a key strategy used to modify molecules to enhance their properties for specific applications, such as improving their suitability for chromatographic analysis or creating libraries of compounds for drug discovery. taylorandfrancis.com this compound is an ideal platform for extensive derivatization due to its three distinct functional groups.

The phenolic hydroxyl group is readily derivatized through reactions like alkylation (to form ethers) and acylation (to form esters), which can alter the molecule's polarity and biological activity. researchgate.netnih.govlibretexts.org The iodine atom is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, vinyl, and alkynyl groups. researchgate.netias.ac.in The nitrile group can also be chemically transformed, for example, through hydrolysis to a carboxylic acid or reduction to an amine, opening up further avenues for modification. Future research will focus on developing selective and sequential derivatization strategies to precisely modify one functional group while leaving the others intact, thereby creating a vast library of novel, complex molecules from a single, readily accessible starting material.

| Functional Group | Derivatization Reaction | Resulting Moiety | Primary Utility |

| Phenolic Hydroxyl (-OH) | Alkylation/Etherification | Ether (-OR) | Synthetic diversification, modification of solubility. nih.gov |

| Phenolic Hydroxyl (-OH) | Acylation/Esterification | Ester (-OCOR) | Prodrug strategies, altering polarity. libretexts.org |

| Iodine (-I) | Suzuki Coupling | Aryl/Vinyl group | Building complex scaffolds, synthetic utility. researchgate.net |

| Iodine (-I) | Sonogashira Coupling | Alkynyl group | Introducing linear rigidity, synthetic handles. wikipedia.org |

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Altering charge, further conjugation. |

| Nitrile (-CN) | Reduction | Aminomethyl (-CH₂NH₂) | Introducing a basic center, linker for bioconjugation. |

Integration into Automated and Flow Chemistry Platforms for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow chemistry is revolutionizing the production of fine chemicals and active pharmaceutical ingredients (APIs). acs.org This technology offers significant advantages in terms of safety, reproducibility, scalability, and process control. rsc.orgresearchgate.net The synthesis of this compound and its derivatives is an ideal candidate for integration into such platforms.

Many reactions used to synthesize or functionalize halogenated aromatic compounds involve highly exothermic steps or hazardous reagents, which pose significant challenges for large-scale batch production. acs.org Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat management, enabling reactions to be run safely at higher temperatures and concentrations, thus accelerating reaction rates. researchgate.net Furthermore, flow chemistry enables the seamless integration of multiple reaction steps into a single, continuous process, minimizing manual handling and purification steps. researchgate.net The combination of flow synthesis with solid-phase techniques (SPS-flow) and computer control can lead to fully automated platforms capable of on-demand synthesis of this key intermediate and its derivatives, accelerating research and development cycles. innovationnewsnetwork.combohrium.comnus.edu.sg

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-fluoro-4-hydroxy-5-iodobenzonitrile?

Answer:

Synthesis optimization requires addressing challenges in regioselective halogenation and protecting group strategies. For iodination, electrophilic substitution on fluorinated aromatic rings often requires controlled conditions to avoid over-iodination or side reactions. A multi-step approach is common:

Fluorination and Hydroxylation : Start with a precursor like 3-fluoro-4-hydroxybenzonitrile.

Iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 0–5°C to minimize competing reactions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.

Key Data : Yield improvements (e.g., 60% → 85%) are achieved by slow iodination at low temperatures and rigorous exclusion of moisture .

Basic: How should researchers characterize the substituent arrangement in this compound?

Answer:

Combine spectroscopic and crystallographic methods:

- NMR : NMR identifies fluorine environment (δ ≈ -110 ppm for aromatic F). NMR resolves hydroxyl protons (broad peak at δ 9–10 ppm) .

- XRD : Single-crystal X-ray diffraction confirms regiochemistry. For example, the iodine atom occupies the para position relative to the hydroxyl group in related analogs (C–I bond length ≈ 2.09 Å) .

- IR : Cyano group absorption at ~2220 cm and hydroxyl stretch at ~3200 cm .

Advanced: How do competing reactivities of fluorine, iodine, and hydroxyl groups influence derivatization?

Answer:

The substituents exhibit distinct electronic and steric effects:

- Hydroxyl Group : Prone to oxidation or protection (e.g., silylation with TBSCl).

- Iodine : Participates in cross-coupling (e.g., Suzuki-Miyaura with Pd catalysts) but may require deiodination controls .

- Fluorine : Electron-withdrawing effect activates the ring for nucleophilic substitution at specific positions.

Methodological Tip : Use DFT calculations (e.g., Gaussian 16) to predict reactive sites. For example, the C–I bond in this compound has a lower activation barrier for substitution than C–F .

Advanced: What experimental designs are effective for applying this compound in fluorescence probes?

Answer:

The hydroxyl and cyano groups enable conjugation with fluorophores. A typical workflow includes:

Functionalization : Attach a boron-dipyrromethene (BODIPY) dye via esterification of the hydroxyl group.

Photophysical Analysis : Measure quantum yield () and Stokes shift in solvents of varying polarity.

Selectivity Testing : Screen against competing analytes (e.g., metal ions, ROS) .

Data Note : In analogs like 4-hydroxy-3,5-diiodobenzonitrile, iodine’s heavy atom effect enhances intersystem crossing, improving probe sensitivity .

Advanced: How to resolve contradictions in reported halogen reactivity data during cross-coupling?

Answer:

Contradictions often arise from solvent/base choices or catalyst loading. For example:

- Issue : Low yields in Pd-catalyzed coupling may stem from iodide poisoning of the catalyst.

- Solution : Use Pd(OAc) with SPhos ligand and KPO in toluene/water to stabilize the active species .

Case Study : Replacing DMF with dioxane increased coupling efficiency from 40% to 72% in a related iodoarene .

Advanced: What strategies improve the use of this compound in PROTACs (Proteolysis-Targeting Chimeras)?

Answer:

The hydroxyl group serves as a linker site for E3 ligase ligands (e.g., thalidomide analogs). Key steps:

Conjugation : React the hydroxyl group with a PEG spacer and ligand using DCC/DMAP.

Biological Testing : Validate target degradation via Western blot (e.g., BRD4 degradation at 100 nM concentration) .

Optimization : Adjust spacer length (PEG vs. PEG) to balance cell permeability and ternary complex formation .

Advanced: How can computational modeling predict interaction mechanisms with biological targets?

Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding to proteins:

- Target : Tyrosine kinases (e.g., EGFR) due to the hydroxyl group’s H-bonding potential.

- Simulation Setup : Solvate the ligand-protein complex in TIP3P water, run 100 ns trajectories.

Result : The iodine atom contributes to hydrophobic packing in the ATP-binding pocket (binding energy ≈ -9.2 kcal/mol) .

Advanced: What structural analogs of this compound are synthetically accessible?

Answer:

Modify substituents systematically:

Advanced: How to assess stability under physiological conditions for in vivo studies?

Answer:

Perform accelerated degradation studies:

- Conditions : Incubate in PBS (pH 7.4, 37°C) or liver microsomes.

- Analysis : Monitor via HPLC-MS for hydrolysis (cyano → amide) or deiodination.

Key Finding : The compound showed >90% stability over 24 hours in PBS but <50% in microsomes due to CYP450-mediated oxidation .

Advanced: What multi-step synthetic routes integrate this compound into complex architectures?

Answer:

Example route for a dendritic framework:

Core Functionalization : Suzuki coupling to attach aryl boronic acids to the iodine site.

Branching : Iterative amidation using the hydroxyl group for ester linkages.

Characterization : MALDI-TOF MS confirms molecular weight (e.g., m/z 2450 for a third-generation dendrimer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.